molecular formula C16H23NO2 B13888807 Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate

Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate

Cat. No.: B13888807
M. Wt: 261.36 g/mol
InChI Key: JGYSVWGSHLDAPH-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine-containing compounds are essential synthetic fragments used in drug design and are present in various pharmaceuticals and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl esters. One common method includes the use of (S or R)-ethyl piperidine-3-carboxylate as a starting material for chiral optimization . The reaction conditions often involve hydrogenation, cyclization, and amination processes .

Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions and the use of cost-effective methods to ensure high yield and purity. The development of fast and efficient synthetic routes is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate

InChI

InChI=1S/C16H23NO2/c1-3-19-15(18)16(9-4-10-17-12-16)11-14-7-5-13(2)6-8-14/h5-8,17H,3-4,9-12H2,1-2H3

InChI Key

JGYSVWGSHLDAPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCNC1)CC2=CC=C(C=C2)C

Origin of Product

United States

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